molecular formula C9H20O2 B14246494 4-Methyloctane-4,5-diol CAS No. 514820-37-2

4-Methyloctane-4,5-diol

Cat. No.: B14246494
CAS No.: 514820-37-2
M. Wt: 160.25 g/mol
InChI Key: DHGDESXPWUVVOU-UHFFFAOYSA-N
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Description

4-Methyloctane-4,5-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloctane-4,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of 4-methyloctene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction typically occurs under mild conditions, with the diol being formed as the major product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyloctene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This method allows for the efficient and scalable production of the diol.

Chemical Reactions Analysis

Types of Reactions

4-Methyloctane-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4).

    Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Alkyl halides, ethers

Scientific Research Applications

4-Methyloctane-4,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Methyloctane-4,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyloctane-3,5-diol
  • 4-Methyloctane-2,5-diol
  • 4-Methyloctane-4,6-diol

Uniqueness

4-Methyloctane-4,5-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar diols and contributes to its distinct chemical and physical properties.

Properties

CAS No.

514820-37-2

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

4-methyloctane-4,5-diol

InChI

InChI=1S/C9H20O2/c1-4-6-8(10)9(3,11)7-5-2/h8,10-11H,4-7H2,1-3H3

InChI Key

DHGDESXPWUVVOU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)(CCC)O)O

Origin of Product

United States

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